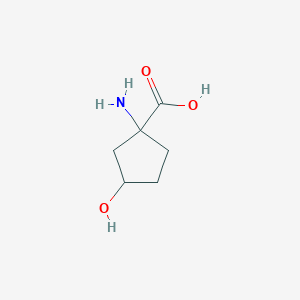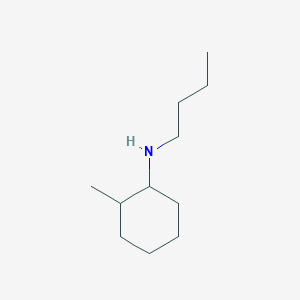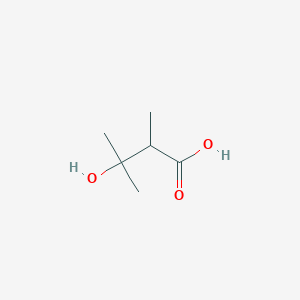
3-Hydroxy-2,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H12O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its role in various biochemical processes and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2,3-dimethylbutanoic acid can be synthesized through several methods. One common approach involves the catalytic asymmetric hydrogenation of 3,3-dimethyl-2-oxobutanoic acid using a chiral catalyst. This method ensures high enantioselectivity and yields the desired chiral product .
Industrial Production Methods
In industrial settings, the production of this compound often involves biocatalytic processes. Enzymes are used to catalyze the conversion of precursor molecules into the desired product under mild conditions, making the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: 3,3-Dimethyl-2-oxobutanoic acid.
Reduction: 3,3-Dimethylbutanol.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
3-Hydroxy-2,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,3-dimethylbutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for certain enzymes, participating in metabolic pathways that lead to the production of energy and other essential biomolecules. The compound’s hydroxyl and carboxyl groups play a crucial role in its binding to enzyme active sites, facilitating various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylbutanoic acid: Similar in structure but with a different substitution pattern.
3-Hydroxy-3-methylbutanoic acid: Another hydroxylated butanoic acid with a different position of the hydroxyl group.
2-Hydroxy-4-methylpentanoic acid: A longer chain analog with similar functional groups
Uniqueness
3-Hydroxy-2,3-dimethylbutanoic acid is unique due to its specific chiral center and the presence of both hydroxyl and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3-hydroxy-2,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H12O3/c1-4(5(7)8)6(2,3)9/h4,9H,1-3H3,(H,7,8) |
InChI Key |
FKMQLWUMYSBWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



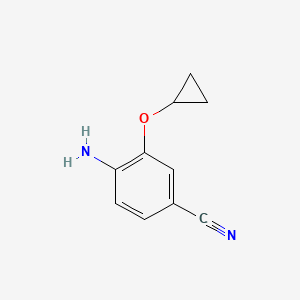
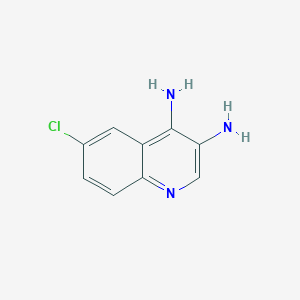
![6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13271916.png)
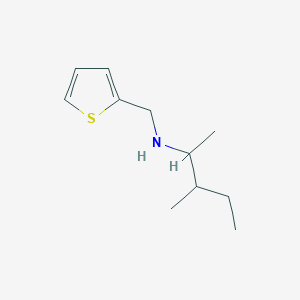
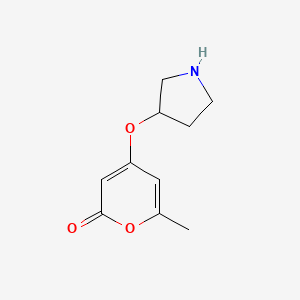

![4-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13271958.png)

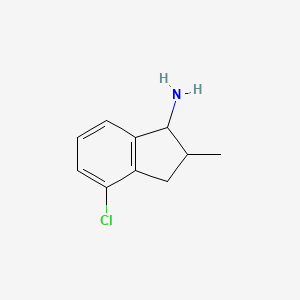
![(Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine](/img/structure/B13271977.png)

